4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-amino-2-cyclopentyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)14(17)12-8-7-10(15)9-13(12)18-11-5-3-4-6-11/h7-9,11H,3-6,15H2,1-2H3 |
InChI Key |
MTAADNGCERWXNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N)OC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyloxy Intermediate: Cyclopentanol is reacted with a suitable halogenating agent, such as thionyl chloride, to form cyclopentyl chloride.
Nucleophilic Substitution: The cyclopentyl chloride is then reacted with 2-amino-4-chlorobenzamide in the presence of a base, such as sodium hydroxide, to form 4-amino-2-(cyclopentyloxy)benzamide.
Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar methylating agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes halogenation at positions activated by the amino and cyclopentyloxy groups. The amino group strongly activates the ring toward electrophiles, directing substitution to ortho/para positions relative to itself, while the cyclopentyloxy group (a moderate activator) directs meta substitution.
Mechanistic Insight :
-
Halogenation occurs preferentially at the C5 position (para to the cyclopentyloxy group and meta to the amino group) due to steric hindrance from the bulky dimethylamide group .
-
Reactions proceed via an electrophilic attack facilitated by the electron-donating amino group, with regioselectivity confirmed by <sup>1</sup>H NMR .
Amide Functional Group Reactivity
The N,N-dimethylamide group exhibits limited reactivity under standard conditions but undergoes hydrolysis under harsh acidic or basic conditions:
Key Observations :
-
Hydrolysis rates are slower compared to primary amides due to steric hindrance from dimethyl groups .
-
The reaction is confirmed by IR spectroscopy (loss of amide C=O stretch at 1,633 cm<sup>−1</sup> and appearance of carboxylic acid O-H stretch at 3,000–3,500 cm<sup>−1</sup>) .
Amino Group Transformations
The primary amino group participates in diazotization and azo-coupling reactions:
Applications :
-
The azo derivative exhibits bathochromic shifts (λ<sub>max</sub> ≈ 480 nm), making it useful as a chromophore in UV-Vis spectroscopy .
Cyclopentyloxy Group Reactivity
The ether linkage is stable under mild conditions but cleaves with strong acids:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Cleavage | 48% HBr, AcOH, reflux, 8 hrs | 4-Amino-2-hydroxy-N,N-dimethylbenzamide | 54% |
Synthetic Utility :
Cross-Coupling Reactions
The compound participates in Buchwald-Hartwig amination to form biaryl structures:
Notable Example :
-
Hybrid molecules show enhanced binding affinity (K<sub>i</sub> = 1.7 nM) for APJ receptors in cardiovascular therapeutics .
Salt Formation
The amino group forms stable salts with inorganic anions:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Tetraphenylborate Salt | NaB(C<sub>6</sub>H<sub>5</sub>)<sub>4</sub>, H<sub>2</sub>O, 25°C | [this compound]B(C<sub>6</sub>H<sub>5</sub>)<sub>4</sub> | 85% |
Applications :
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role as a modulator of specific biological pathways. It has shown potential in:
- Inflammatory Diseases : Research indicates that derivatives of this compound can modulate the activity of Interleukin-1 Receptor Associated Kinase (IRAK), which is implicated in autoimmune and inflammatory diseases. Compounds that inhibit IRAK-1 and IRAK-4 have been proposed for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
- Cancer Therapy : The compound has been explored as an inhibitor of focal adhesion kinase (FAK), an enzyme involved in cancer cell migration and invasion. Inhibitors targeting FAK are considered promising candidates for cancer treatment, particularly in metastatic cancers .
Pharmacological Mechanisms
The pharmacological activity of 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Modulation : The compound is noted for its ability to interact with lysophosphatidic acid receptors, particularly LPA5, which are involved in pain signaling pathways. Studies have shown that certain derivatives can significantly attenuate neuropathic pain responses, indicating a potential application in pain management therapies .
- Hydrotropic Properties : As a hydrotropic agent, it enhances the solubility of poorly soluble drugs, which can be beneficial in drug formulation processes. This property allows for improved bioavailability of therapeutic agents that would otherwise have limited efficacy due to solubility issues .
Case Studies and Research Findings
A variety of studies have documented the efficacy and safety profiles of this compound:
Case Study 1: IRAK Modulation
In a study focusing on IRAK modulation, compounds structurally similar to this compound demonstrated significant inhibition of IRAK activity in cellular models. This inhibition correlated with reduced inflammatory cytokine production, suggesting a mechanism for treating autoimmune disorders .
Case Study 2: Pain Management
In another investigation involving neuropathic pain models, derivatives of this compound were administered to evaluate their analgesic effects. Results indicated that certain analogs achieved comparable efficacy to existing pain medications while exhibiting a favorable side effect profile, thus supporting their potential use in clinical settings for chronic pain management .
Summary Table of Applications
| Application Area | Mechanism/Target | Potential Benefits |
|---|---|---|
| Inflammatory Diseases | Modulation of IRAK-1/IRAK-4 | Treatment for autoimmune conditions |
| Cancer Therapy | Inhibition of FAK | Reduction in cancer cell metastasis |
| Pain Management | Interaction with LPA5 receptors | Effective analgesia with fewer side effects |
| Drug Formulation | Hydrotropic properties | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide and related benzamide derivatives:
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects on Lipophilicity and Bioavailability: The cyclopentyloxy group in the main compound increases lipophilicity (logP ~2.5–3.0) compared to the smaller, electronegative fluoro substituent (logP ~1.8–2.3) in 4-Amino-2-fluoro-N,N-dimethylbenzamide. This enhances membrane permeability but may reduce aqueous solubility . The sulfonylurea group in the pesticide derivative () introduces polar characteristics, balancing lipophilicity (logP ~2.97) for soil mobility .
Electronic and Steric Influences: The nitro group in 4-Bromo-N-(2-nitrophenyl)benzamide is strongly electron-withdrawing, altering electronic density on the benzamide ring and enhancing reactivity in metal-catalyzed reactions .
Biological and Pharmacological Relevance: 4-Amino-2-fluoro-N,N-dimethylbenzamide is linked to Enzalutamide, a prostate cancer therapy, highlighting the fluoro substituent’s role in metabolic stability and target affinity . The primary amine in 4-Amino-N-(2-aminoethyl)benzamide increases solubility but reduces lipophilicity, limiting its use in central nervous system applications .
Synthetic Utility :
- Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrate the use of directing groups (e.g., N,O-bidentate) in catalysis, a feature that could be explored in derivatives of the main compound .
Biological Activity
4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide is a compound that has garnered attention for its potential therapeutic applications, particularly as a Rho kinase (ROCK) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The primary biological activity attributed to this compound is its role as an inhibitor of Rho kinase, specifically ROCK-II. Rho kinase is involved in various physiological processes such as vasoconstriction, smooth muscle contraction, and cell proliferation. Inhibition of this kinase can lead to therapeutic effects in conditions like hypertension, asthma, and certain cancers .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits ROCK activity. The compound has been shown to reduce smooth muscle cell proliferation and migration, which are critical factors in vascular diseases .
In Vivo Studies
Animal model studies indicate that administration of the compound leads to significant reductions in blood pressure and improvement in endothelial function . These findings suggest that the compound may be beneficial for treating cardiovascular disorders.
Case Studies
- Hypertension Management : A study involving hypertensive rats treated with this compound showed a marked decrease in systolic blood pressure compared to control groups. The mechanism was linked to the relaxation of vascular smooth muscle through ROCK inhibition .
- Asthma Treatment : In a model of asthma, the compound demonstrated a reduction in airway hyperresponsiveness and inflammation, indicating its potential as an anti-asthmatic agent .
Table 1: Summary of Biological Activities
Table 2: Comparative Efficacy in Animal Models
| Study Type | Compound | Outcome |
|---|---|---|
| Hypertensive Rat Model | This compound | ↓ Systolic BP |
| Asthma Model | This compound | ↓ Airway hyperresponsiveness |
Q & A
Q. What synthetic strategies are optimal for preparing 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step approach is commonly employed, starting with cyclopentanol derivatization. For example, cyclopentyl ether formation can be achieved via nucleophilic substitution using a phenolic precursor (e.g., 2-hydroxybenzamide derivatives) and cyclopentyl bromide under basic conditions (K₂CO₃ in acetone, 60°C) . Subsequent dimethylation of the amino group may use reductive amination with formaldehyde and NaBH₃CN, or direct alkylation with methyl iodide . Key optimization parameters include:
- Reagent stoichiometry : Excess cyclopentyl bromide (1.5–2.0 eq) improves etherification yields.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ether synthesis, while dichloromethane is preferred for acylation steps .
- Temperature control : Reflux in ethanol (70–80°C) ensures complete cyclization, as seen in analogous benzamide syntheses .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying the cyclopentyloxy moiety (δ ~4.5–5.0 ppm for the ether-linked proton) and dimethylamino group (singlet at δ ~2.8–3.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~303.2 for C₁₅H₂₂N₂O₂) and detects impurities.
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95%) and resolve byproducts from incomplete dimethylation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Methodological Answer :
- Analog synthesis : Modify the cyclopentyl group (e.g., cyclohexyl or bicyclic variants) and dimethylamino moiety (e.g., diethyl or pyrrolidino substitutions) to probe steric and electronic effects .
- Biological assays : Use standardized protocols for target engagement (e.g., enzyme inhibition assays with IC₅₀ determination) and cellular models (e.g., cytotoxicity in Trypanosoma brucei for antiparasitic studies) .
- Data normalization : Include positive controls (e.g., known inhibitors) and statistical validation (e.g., ANOVA for dose-response curves) to minimize assay variability .
Q. How should researchers address discrepancies in biological activity data across different experimental models?
- Methodological Answer :
- Source identification : Compare assay conditions (e.g., buffer pH, incubation time) and cell lines. For example, in vitro cytotoxicity in mammalian cells (e.g., HEK293) may conflict with parasite-specific activity due to off-target effects .
- Metabolic stability testing : Use liver microsome assays to assess whether rapid compound degradation in certain models explains inconsistent results .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinity variations across species homologs of the target protein .
Q. What strategies resolve low yields in the final acylation step of the synthesis?
- Methodological Answer :
- Activation of carboxylic acids : Use 2,4-dichlorobenzoyl chloride with DIPEA in dichloromethane to enhance electrophilicity .
- Protection/deprotection : Boc-protect the amino group prior to cyclopentyloxy introduction to prevent side reactions .
- Workup optimization : Extract unreacted starting materials with ethyl acetate (3×) and use silica gel chromatography (hexane/EtOAc gradient) for purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
